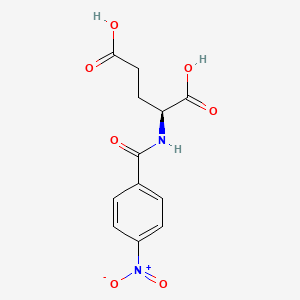

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJZBJAFCSWMKC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296919 | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6758-40-3 | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS Number: 6758-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a key chemical intermediate. While this compound is primarily utilized in the synthesis of biologically significant molecules, a thorough understanding of its properties is crucial for its effective and safe application in research and development. This document collates available data on its chemical and physical characteristics, synthesis, applications, and safety considerations.

Chemical Identity and Physical Properties

This compound, also known as N-(p-Nitrobenzoyl)-L(+)-glutamic acid, is a derivative of the non-essential amino acid L-glutamic acid.[] The presence of the p-nitrobenzoyl group significantly influences its chemical properties and reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6758-40-3 | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [2][3] |

| Molecular Weight | 296.23 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Melting Point | 117-118 °C | [2] |

| Solubility | Sparingly soluble in methanol and ethyl acetate. | [2] |

| Optical Activity | [α]²⁰₅₈₉ = -3.7° (c=0.01g/mL in Ethanol) | [2] |

| pKa (Predicted) | 3.20 ± 0.10 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction is typically carried out in an aqueous basic solution to ensure the deprotonation of the amino group of L-glutamic acid, facilitating its nucleophilic attack on the acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[2]

Materials:

-

L-Glutamic acid

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Dichloroethane (optional, as a solvent for 4-nitrobenzoyl chloride)

Procedure:

-

Preparation of Sodium Glutamate Solution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide. The pH of the solution should be adjusted to and maintained at approximately 8 during the reaction.[2] This deprotonates the amino group of glutamic acid, making it a more potent nucleophile.

-

Acylation Reaction: Cool the sodium glutamate solution to 0-5 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (dissolved in a suitable solvent like dichloroethane if necessary) to the cooled glutamate solution with vigorous stirring.[2] Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions. The pH of the reaction mixture should be continuously monitored and maintained at 8 by the dropwise addition of a sodium hydroxide solution.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by removing the organic solvent (if used).

-

Precipitation and Isolation: The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 1.[2] This protonates the carboxylic acid groups and the desired product, which is sparingly soluble in acidic aqueous solution, precipitates out.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts and other water-soluble impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Role as an intermediate in folic acid synthesis.

Biological Activity

Currently, there is limited information available on the direct biological activity or mechanism of action of this compound itself. Its significance in a biological context is primarily as a precursor to N-(p-aminobenzoyl)-L-glutamic acid, which is a fundamental building block for folates in many organisms. [4]Derivatives of glutamic acid are being explored for various therapeutic applications, including as anticancer agents and enzyme inhibitors. [5][6]

Analytical Methods

A validated, specific analytical method for the routine analysis of this compound is not widely published. However, based on its structure, High-Performance Liquid Chromatography (HPLC) with UV detection would be the most suitable technique for its quantification and purity assessment.

Recommended HPLC Method (General Approach)

-

Column: A reversed-phase C18 column is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to the acidic range) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, likely around 254 nm.

-

Quantification: Quantification can be achieved using an external standard method with a certified reference standard of this compound.

Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. [7]

Safety, Handling, and Stability

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [3] Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection. [3] Stability and Storage:

-

The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. [8]* Recommended storage temperature is often at room temperature or refrigerated. [2]Long-term storage at -20°C may also be suitable. [3]* The stability of the compound in solution, especially aqueous solutions, may be limited, and fresh solutions should be prepared for analytical or experimental work. [9]

Conclusion

This compound is a valuable chemical intermediate, primarily for the synthesis of folic acid and its derivatives. While detailed experimental data on its spectroscopic properties and specific analytical methods are not extensively documented in publicly available literature, its synthesis and general properties are well-understood. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of its role as a synthetic building block and outlining the necessary safety precautions for its handling. Further research to fully characterize this compound would be a valuable contribution to the scientific community.

References

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 16, 2026, from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 16, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 16, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

SIELC Technologies. (n.d.). Glutamic Acid. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved January 16, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Pentanedioic acid, 2TBDMS derivative. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. (n.d.). Retrieved January 16, 2026, from [Link]

- Alarcon-Barrera, J. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153.

- Wang, W., & Roberts, C. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

- Receveur, J. M., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132.

-

A Novel Method for Development and Validation of the Degradation Products Analysis of N‑Carbamylglutamate with UHPLC by Using. (2024, September 17). Semantic Scholar. Retrieved January 16, 2026, from [Link]

- Wibowo, A. C., & An, A. K. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

Sources

- 2. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid: Physicochemical Properties and Characterization

Introduction

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of the non-essential amino acid L-glutamic acid. Its structure, incorporating a nitro-substituted aromatic ring and a dicarboxylic acid moiety, imparts a unique combination of chemical properties that make it a compound of interest in various research and development domains. Notably, it serves as a key intermediate in the synthesis of folic acid and its derivatives, which are vital in numerous biological pathways.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [2][3] |

| Molecular Weight | 296.23 g/mol | [2][3] |

| Appearance | Off-white to almost white powder/solid | [4][5][][7] |

| Melting Point | 117-118 °C | [4][5] |

| Solubility | Very soluble in water. Sparingly soluble in methanol. Slightly soluble in ethyl acetate. | [4][5][][7] |

| pKa (Predicted) | 3.20 ± 0.10 | [5] |

Expert Insight: The predicted pKa value suggests that the carboxylic acid groups are moderately acidic. This is a critical parameter for designing purification protocols, such as extraction and chromatography, as the charge state of the molecule can be manipulated by adjusting the pH of the solution. The nitro group's electron-withdrawing nature is expected to slightly increase the acidity of the carboxylic acid protons compared to unsubstituted N-benzoyl-L-glutamic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This well-established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis

This protocol details the synthesis of N-(4-nitrobenzoyl)-L-glutamic acid from p-nitrobenzoic acid.[1][8][9]

Step 1: Preparation of 4-Nitrobenzoyl Chloride

The first step involves the activation of 4-nitrobenzoic acid by converting it to the more reactive acyl chloride.

-

Reagents and Equipment:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend 4-nitrobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Fit the flask with a reflux condenser and heat the mixture under reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride.

-

Step 2: Acylation of L-Glutamic Acid

The newly synthesized 4-nitrobenzoyl chloride is then reacted with L-glutamic acid to form the desired product.

-

Reagents and Equipment:

-

4-Nitrobenzoyl chloride

-

L-Glutamic acid

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Beaker

-

Stirring plate and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

-

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add the 4-nitrobenzoyl chloride to the cooled solution while vigorously stirring. Maintain the pH of the solution between 8 and 9 by the dropwise addition of sodium hydroxide solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Acidify the reaction mixture to a pH of approximately 1-2 with hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any remaining salts.

-

Dry the product under vacuum.

-

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Aromatic Protons: Two doublets in the range of 8.0-8.4 ppm, corresponding to the protons on the 4-nitrophenyl ring.

-

Amide Proton (-NH-): A doublet around 8.5-9.0 ppm, coupling with the α-proton of the glutamic acid moiety.

-

α-CH Proton: A multiplet around 4.4-4.6 ppm.

-

β-CH₂ and γ-CH₂ Protons: Multiplets in the range of 1.9-2.4 ppm.

-

Carboxylic Acid Protons (-COOH): Two broad singlets, typically above 12 ppm.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Carbonyl Carbons (-C=O): Peaks in the region of 165-175 ppm.

-

Aromatic Carbons: Signals between 120-150 ppm.

-

α-Carbon: A peak around 52-55 ppm.

-

β- and γ-Carbons: Signals in the range of 25-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.[10]

-

N-H Stretch (Amide): A peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong absorptions between 1650-1750 cm⁻¹.[10]

-

N-O Stretch (Nitro Group): Two strong bands, an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-N Stretch (Amide): A peak in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak ([M-H]⁻ in negative ion mode ESI-MS): m/z 295.05.

-

Expected Fragmentation Pattern: Common fragmentation pathways for N-acyl amino acids include cleavage of the amide bond, loss of water, and decarboxylation.

Caption: Workflow for the characterization of this compound.

Reactivity and Stability

This compound possesses several reactive functional groups that dictate its chemical behavior.

-

Carboxylic Acids: The two carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. Their acidity allows for salt formation with bases.

-

Amide Bond: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a key transformation in the synthesis of folic acid analogs.[1]

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents.[11] Aqueous solutions may not be stable for long-term storage and are best prepared fresh.[12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The presented synthesis and characterization protocols offer a robust framework for researchers working with this molecule. A thorough understanding of its physicochemical properties, reactivity, and stability is paramount for its successful application in further research and development endeavors.

References

-

iChemical. N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3. Available from: [Link].

- Google Patents. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.

-

Patsnap. Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Eureka. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link].

-

SlidePlayer. Infrared (IR) Spectroscopy. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Available from: [Link].

-

SpectraBase. N-(p-aminobenzoyl)-L-glutamic acid. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

NIST WebBook. 4-Nitrobenzoyl chloride. Available from: [Link].

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link].

-

NIST WebBook. Benzoic acid, 4-nitro-. Available from: [Link].

-

ResearchGate. a FTIR spectrum of LGHCl. b FTIR spectrum of l-glutamic acid. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(4-Nitrobenzoyl)-L-glutamic Acid | LGC Standards [lgcstandards.com]

- 3. chemscene.com [chemscene.com]

- 4. N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3 - iChemical [ichemical.com]

- 5. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

- 9. Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemscene.com [chemscene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Determination of (S)-2-(4-Nitrobenzamido)pentanedioic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid. Given the novelty of specific solubility data for this compound in the public domain, this document emphasizes the foundational principles and detailed methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, a derivative of glutamic acid, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[1][2]

-

Formulation Development: Solubility data dictates the choice of excipients and the formulation strategy for oral, parenteral, and other dosage forms.

-

Process Chemistry: Efficient purification and crystallization processes are designed based on the compound's solubility in various organic solvents.

-

In Vitro Assays: Unpredictable and unreliable results in biological assays can arise from low solubility, potentially leading to the misinterpretation of a compound's activity.[1][2]

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] The molecular structure of this compound suggests:

-

Polar Solvents: The presence of two carboxylic acid groups and an amide group, capable of hydrogen bonding, indicates a predisposition for solubility in polar protic solvents like water, ethanol, and methanol. The nitro group also contributes to the molecule's polarity.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.

-

Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups.

-

pH-Dependent Solubility: As a dicarboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. At low pH, the carboxylic acid groups will be protonated and less soluble. As the pH increases, deprotonation will lead to the formation of a more soluble carboxylate salt.

Experimental Determination of Equilibrium Solubility: The Gold Standard

The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow of the Saturation Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, DMSO, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock and Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is sufficient.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[8]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the solid, either centrifuge the vials at a high speed or filter the solution through a 0.22 µm syringe filter. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Analysis:

-

Carefully take a known volume of the clear supernatant and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted samples by HPLC-UV or LC-MS.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |

| Water (pH 7.4) | Polar Protic | > 10 | > 10,000 | Very Soluble |

| Water (pH 2.0) | Polar Protic | < 0.1 | < 100 | Sparingly Soluble |

| Ethanol | Polar Protic | 5 - 10 | 5,000 - 10,000 | Soluble |

| Methanol | Polar Protic | > 10 | > 10,000 | Very Soluble |

| Acetone | Polar Aprotic | 1 - 5 | 1,000 - 5,000 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 0.5 - 1 | 500 - 1,000 | Slightly Soluble |

| DMSO | Polar Aprotic | > 50 | > 50,000 | Freely Soluble |

| Hexane | Nonpolar | < 0.01 | < 10 | Practically Insoluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility:

-

Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant temperature during equilibration is essential.[10]

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a well-characterized, pure solid form of the compound.

-

Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is important to characterize the solid form before and after the solubility experiment.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.[9]

Conclusion

Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. While pre-existing data is scarce, a systematic approach using the gold-standard shake-flask method will yield the necessary information. By carefully controlling experimental variables and employing robust analytical techniques, researchers can generate a comprehensive solubility profile that will guide formulation, preclinical, and clinical development. This guide provides the necessary framework to achieve this, ensuring scientific integrity and producing trustworthy data for this promising compound.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Al-Ghaban, et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 66, 148-154.

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug substance? Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

ResearchGate. (2018). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biorelevant.com [biorelevant.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

(S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Technical Guide to Investigating its Potential Biological Activity

Introduction

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a synthetic compound that merges two key structural motifs: a glutamic acid backbone and a 4-nitrobenzamido moiety. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its constituent parts provide a strong rationale for investigating its potential as a bioactive agent. Glutamic acid and its analogs are known to play crucial roles in cellular metabolism, and compounds that modulate these pathways are of significant interest in oncology.[1][2] The 4-nitrobenzamido group, a common feature in various pharmacologically active molecules, has been associated with a range of biological effects, including antimicrobial and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale for its potential anticancer and antimicrobial properties and provide detailed, step-by-step protocols for a logical screening cascade.

Scientific Rationale: Structurally Inferred Biological Potential

The potential biological activity of this compound can be inferred from its structural components:

-

The Glutamic Acid Scaffold: Glutamic acid is a non-essential amino acid that is central to numerous metabolic pathways.[1] Cancer cells, in particular, often exhibit a high demand for glutamine, a derivative of glutamic acid, to fuel their rapid proliferation and maintain redox balance.[2][6] Molecules that mimic or antagonize glutamic acid can interfere with these critical metabolic processes, making them attractive candidates for anticancer drug development.[1][7][8] It is hypothesized that this compound, as a glutamic acid analog, could potentially inhibit key enzymes in glutamine metabolism, such as glutaminase or glutamine synthetase, thereby disrupting cancer cell growth.[1][6]

-

The 4-Nitrobenzamido Moiety: The presence of a nitro group on an aromatic ring is a well-established pharmacophore that can confer a wide range of biological activities.[5][9][10] Nitro-containing compounds have demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its ability to interact with biological targets.[9] It is plausible that the 4-nitrobenzamido group in our target compound could contribute to its overall bioactivity profile, potentially through mechanisms such as oxidative stress induction or specific enzyme inhibition.

Proposed Experimental Workflow: A Tiered Screening Approach

A systematic investigation of the biological potential of this compound should follow a logical, tiered approach, starting with broad in vitro screens and progressing to more focused mechanistic studies.

Caption: A proposed tiered workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12] It is a robust and widely used initial screen for potential anticancer agents.[13][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][12] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[16][11] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antimicrobial Activity: Disk Diffusion Assay

The disk diffusion method (Kirby-Bauer test) is a standard, qualitative assay to screen for antimicrobial activity.[18][19][20][21][22]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[18][22]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the agar. Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (containing a standard antibiotic like ampicillin for bacteria or fluconazole for fungi).

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk. The size of the zone is indicative of the antimicrobial activity.

Data Interpretation and Next Steps

The following table summarizes the potential outcomes and the subsequent steps in the investigation.

| Experiment | Potential Outcome | Interpretation | Next Steps |

| MTT Assay | Significant reduction in cell viability with a low IC₅₀ value. | The compound exhibits cytotoxic or cytostatic effects against cancer cells. | - Determine IC₅₀ values in a broader panel of cancer cell lines. - Investigate the mechanism of cell death (apoptosis vs. necrosis). - Perform cell cycle analysis. |

| Disk Diffusion Assay | Presence of a clear zone of inhibition around the disk. | The compound possesses antimicrobial activity against the tested microorganisms. | - Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). - Test against a wider range of clinically relevant microbial strains. |

| Enzyme Inhibition Assays | Inhibition of the activity of a target enzyme (e.g., glutaminase). | The compound directly interacts with and inhibits a key metabolic enzyme. | - Determine the mode of inhibition (e.g., competitive, non-competitive). - Conduct structure-activity relationship (SAR) studies with analogs. |

Delving into the Mechanism: Enzyme Inhibition

Should the initial screening reveal promising anticancer activity, a logical next step is to investigate whether this compound acts by inhibiting key enzymes in glutamine metabolism.

Caption: Hypothetical mechanism of action: Inhibition of glutaminase by this compound.

A standard operating procedure for an enzyme inhibition assay would involve incubating the purified enzyme (e.g., glutaminase) with varying concentrations of the test compound, followed by the addition of the substrate (glutamine).[23][24][25][26] The rate of product formation (glutamate) would then be measured, often using a coupled assay that produces a colorimetric or fluorescent signal.

Conclusion

This compound presents a compelling case for biological activity screening based on its structural analogy to glutamic acid and the presence of a 4-nitrobenzamido moiety. The experimental framework outlined in this guide provides a systematic and scientifically rigorous approach to elucidating its potential as an anticancer or antimicrobial agent. The initial in vitro assays are cost-effective and can provide a clear go/no-go decision for further, more in-depth mechanistic studies. The successful identification of a novel bioactive compound from this rational design approach would be a significant contribution to the field of drug discovery.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Disk diffusion test. (2023, December 19). In Wikipedia. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132. doi: 10.1016/s0960-894x(97)10208-6

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

- Aslantürk, Ö. S. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Biotechnology & Biotechnological Equipment, 32(2), 298-310. doi: 10.1080/13102818.2017.1415234

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 599-612. Retrieved from [Link]

- Gunda, V., Cardillo, T. M., & Goldenberg, D. M. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8887. doi: 10.3390/ijms24108887

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

-

In vitro methods of screening of anticancer agents. (2018, July 16). [PPTX]. Slideshare. Retrieved from [Link]

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. doi: 10.1007/s00249-021-01530-8

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2020). International Journal of Creative Research Thoughts, 8(6). Retrieved from [Link]

- Roy, A., & Singh, A. D. (2023). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Frontiers in Pharmacology, 14, 1284501. doi: 10.3389/fphar.2023.1284501

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

- Johnson, M. O., Wolf, M. M., & Madden, M. Z. (2022). Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells. Frontiers in Immunology, 13, 989391. doi: 10.3389/fimmu.2022.989391

-

Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies. (2023, March 27). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2017). International Journal of Pharmacy and Biological Sciences, 7(2), 1-6. Retrieved from [Link]

- N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024). Molbank, 2024(1), M1775. doi: 10.3390/M1775

- Winter, H. C., & Ueda, T. (1993). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. Neurochemical Research, 18(1), 79-85. doi: 10.1007/BF00966925

-

BET inhibition induces GDH1-dependent glutamine metabolic remodeling and vulnerability in liver cancer. (2020, January 20). Journal of Hepatology. Retrieved from [Link]

-

4-Nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Glutamic acid as anticancer agent: An overview. (2012). Journal of Applied Pharmaceutical Science, 2(12), 11-15. Retrieved from [Link]

-

How to BLOCK Glutamine: SPECIFIC Targets. (2024, October 7). [Video]. YouTube. Retrieved from [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). Journal of Molecular Structure. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Enzyme assay techniques and protocols. (2020). In Enzyme Assays. IntechOpen. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Molecules. Retrieved from [Link]

-

Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. (2015, January 2). Bangladesh Journal of Pharmacology, 10(1), 7-15. Retrieved from [Link]

-

Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2024, September 1). Bangladesh Journal of Pharmacology, 10, 7-15. Retrieved from [Link]

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3169. doi: 10.3390/molecules26113169

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(1), 195. doi: 10.3390/molecules25010195

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Molecules. Retrieved from [Link]

- Yang, L., Liu, W., Mei, H., Zhang, Y., Yu, X., Xu, Y., ... & Zhao, Z. (2015). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 6(4), 671-676. doi: 10.1039/C4MD00498A

- AU700984B2 - Benzamide-containing pharmaceutical compositions. (n.d.). Google Patents.

Sources

- 1. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. ijpbs.com [ijpbs.com]

- 14. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 15. ijcrt.org [ijcrt.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. asm.org [asm.org]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

(S)-2-(4-Nitrobenzamido)pentanedioic Acid and Its Derivatives: A Technical Guide for Advanced Research and Drug Development

Abstract

(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, serves as a pivotal molecule in medicinal chemistry and targeted drug delivery. Its structure allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This guide provides an in-depth exploration of its synthesis, core properties, and critical role as a substrate for enzymes like carboxypeptidase G2 (CPG2). We will delve into its application in enzyme prodrug therapy, particularly in activating potent cytotoxic agents at tumor sites. Detailed experimental protocols for synthesis and enzymatic assays are provided to equip researchers and drug development professionals with the practical knowledge required to harness the capabilities of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-Nitrobenzoyl-L-glutamic acid, is a synthetic derivative of the naturally occurring amino acid, L-glutamic acid. Glutamic acid and its analogs are fundamental in various biological processes, including the biosynthesis of purines and pyrimidines, making them attractive scaffolds for designing anticancer drugs.[1][2] The strategic addition of a 4-nitrobenzoyl group to the L-glutamic acid core creates a molecule with unique properties, rendering it a specific substrate for certain enzymes and a valuable intermediate in organic synthesis.

The primary significance of this compound in modern therapeutics lies in its role within Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).[3] In these strategies, a non-toxic prodrug is administered systemically and is converted into a highly toxic anticancer agent specifically at the tumor site by an enzyme that has been selectively delivered there. This compound is a key component of prodrugs designed to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2).[3] CPG2 selectively cleaves the glutamate moiety, releasing the active drug. This targeted activation minimizes systemic toxicity, a major challenge in conventional chemotherapy.

This guide will provide a comprehensive overview of the synthesis, chemical characteristics, and applications of this compound and its derivatives, with a focus on their utility in advanced drug development.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 6758-40-3 | [4] |

| Molecular Formula | C12H12N2O7 | [4] |

| Molecular Weight | 296.23 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Knowledge |

| SMILES | O=C(O)=O)C=C1)=O">C@@HCCC(O)=O | [4] |

Synthesis of this compound

The synthesis of this compound is a well-established procedure, typically involving the acylation of L-glutamic acid. The core principle is the formation of an amide bond between the amino group of L-glutamic acid and the carboxyl group of 4-nitrobenzoyl chloride.

Synthesis Workflow Diagram

Sources

- 1. Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. | Semantic Scholar [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. arctomsci.com [arctomsci.com]

A Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a synthetic molecule that marries the structural features of L-glutamic acid with 4-nitrobenzoic acid. L-glutamic acid is a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] The attachment of a 4-nitrobenzoyl group introduces a moiety frequently associated with significant biological activity. The nitro group, a strong electron-withdrawing group, is a key feature in many compounds with demonstrated therapeutic efficacy, including antimicrobial and anticancer agents.[2][3] This technical guide provides a comprehensive analysis of this compound, covering its synthesis, physicochemical properties, and predicted biological activities, offering a roadmap for researchers exploring its potential in drug discovery.

Synthesis and Characterization

The synthesis of this compound is predicated on the formation of an amide bond between L-glutamic acid and 4-nitrobenzoyl chloride. This reaction is a straightforward application of nucleophilic acyl substitution.

Proposed Synthetic Pathway

A reliable method for the synthesis is the Schotten-Baumann reaction, where the amine of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically carried out in an aqueous alkaline solution.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Dissolution of L-Glutamic Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (2N). The base deprotonates the carboxylic acid groups and the amino group, increasing the nucleophilicity of the latter.

-

Addition of 4-Nitrobenzoyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., toluene) to the cooled aqueous solution of L-glutamic acid with vigorous stirring.

-

Reaction Monitoring: Maintain the reaction mixture at a low temperature (0-5 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Acidification and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate groups, causing the product to precipitate.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization

The structural integrity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

-

¹H NMR: Expected to show distinct signals for the aromatic protons of the nitrobenzoyl ring and the aliphatic protons of the glutamic acid backbone.

-

¹³C NMR: Will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acids, as well as the aromatic and aliphatic carbons.

-

IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acids, and the N-O stretches of the nitro group.

-

Mass Spectrometry: Will provide the exact molecular weight of the compound, confirming its elemental composition.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₂H₁₂N₂O₇ | Calculation |

| Molecular Weight | 296.23 g/mol | Calculation |

| CAS Number | 6758-40-3 | Arctom Scientific[4] |

| Appearance | White to off-white solid | Prediction |

| Melting Point | >150 °C | Prediction based on similar structures |

| pKa | ~3.5 (α-COOH), ~4.5 (γ-COOH) | Prediction based on glutamic acid |

| LogP | ~1.5 | Prediction using cheminformatics tools |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Prediction |

Predicted Biological Activity and Potential Applications

The chemical structure of this compound suggests potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity

The presence of the 4-nitrobenzoyl moiety is significant, as many nitroaromatic compounds exhibit anticancer properties.[2] The nitro group can be bioreduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, as a glutamic acid analog, this compound could potentially interfere with metabolic pathways that are upregulated in cancer cells and are dependent on glutamine and glutamate.[1]

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[3] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals that damage cellular macromolecules, including DNA.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following standard in vitro assays are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Hypothetical Signaling Pathway

Given its potential as an anticancer agent, this compound could potentially induce apoptosis in cancer cells. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptotic pathway induced by the compound.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this compound is crucial for optimizing its biological activity.

-

Nitro Group Position: The position of the nitro group on the benzoyl ring is critical. The para-position, as in the title compound, often confers different activity compared to ortho- or meta-isomers due to electronic and steric effects.

-

Glutamic Acid Moiety: The dicarboxylic acid functionality of the glutamic acid backbone provides opportunities for modification to improve cell permeability and target engagement. Esterification or amidation of one or both carboxylic acid groups could be explored.

-

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could modulate the electronic properties of the molecule and its biological activity.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structure suggests promising anticancer and antimicrobial activities. Future research should focus on the systematic evaluation of its biological properties through in vitro and in vivo studies. Elucidating its mechanism of action and exploring its SAR will be critical for the development of novel therapeutic agents based on this scaffold. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

-

Arctom Scientific. This compound. Retrieved from [Link]

- Dutta, S., Ravali, G. R., Ray, S., & Nagarajan, K. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journal of Pharmacology, 10(1), 7-15.

-

PubChem. (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid. Retrieved from [Link]

- Taladriz, V., & Carretero, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5648.

-

Cheméo. Chemical Properties of Pentanedioic acid (CAS 110-94-1). Retrieved from [Link]

-

Dutta, S., Ravali, G. R., Ray, S., & Nagarajan, K. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Retrieved from [Link]

- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4239.

-

PubChem. 2-((4-Aminobenzoyl)amino)pentanedioic acid. Retrieved from [Link]

-

PubChem. 4-Nitrobenzamide. Retrieved from [Link]

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615.

-

Pharmaffiliates. (2S)-2-(4-(1-(2-Amino-4-hydroxypteridin-6-yl)pent-4-yn-2-yl)benzamido)pentanedioic Acid. Retrieved from [Link]

-

PubChem. (S)-2-((S)-2-((S)-2-Amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)Propanamido)pentanedioic acid. Retrieved from [Link]

- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3206.

- Yang, L., Liu, W., Mei, H., Zhang, Y., Yu, X., Xu, Y., Li, H., Huang, J., & Zhao, Z. (2015). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 6(4), 671-676.

- Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.

-

National Center for Biotechnology Information. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. PMC. Retrieved from [Link]

Sources

Safety and handling precautions for (S)-2-(4-Nitrobenzamido)pentanedioic acid

An In-Depth Technical Guide to the Safe Handling of (S)-2-(4-Nitrobenzamido)pentanedioic acid

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Core Hazard Profile and Risk Assessment

This compound is a solid, powdered organic compound that requires careful handling due to its irritant properties and potential for other health effects. A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Classification and Toxicological Insights

The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some suppliers also list H302 (Harmful if swallowed).[1]

-

Signal Word: Warning[2]

Table 1: GHS Hazard Summary for this compound

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3] |

The irritant nature of the compound is rooted in its chemical structure. As a dicarboxylic acid derivative with a nitrobenzamido moiety, it can interact with biological tissues. The acidic functional groups can disrupt cell membranes, while the nitroaromatic portion can be implicated in various biochemical interactions. Although specific toxicological studies on this exact molecule are not widely published, data from analogous nitroaromatic compounds suggest that the nitro-group can sometimes contribute to mutagenic or other long-term health effects, warranting a cautious approach.[4][5]

Physicochemical Properties and Associated Risks

Being a fine powder, the primary physical hazard is the potential for generating airborne dust. Inhaling this dust can lead to respiratory irritation. Furthermore, like many fine organic powders, if dispersed in the air in sufficient concentration, it may pose a dust explosion risk, although this is generally a concern at larger scales.[4] The compound is chemically stable under standard room temperature conditions.[2]

The Hierarchy of Controls: A Foundational Safety Strategy

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This strategy prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Caption: Fig 1. Hierarchy of controls, from most to least effective.

-

Engineering Controls: The most critical engineering control is to handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure.[4][6] This prevents the inhalation of dust and contains any potential spills.[7][8] An eyewash station and safety shower must be readily accessible.[9][10]

-

Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[11] Clear, concise Standard Operating Procedures (SOPs) must be written and followed. Areas where the chemical is stored and used must be clearly marked. Do not eat, drink, or smoke in the laboratory.[2][7]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or other chemically resistant gloves.[2] | To prevent skin contact and irritation. Inspect gloves before use.[7] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2][9] | To prevent eye contact and serious irritation from dust or splashes. |

| Skin/Body Protection | A full-length laboratory coat.[2][11] | To protect skin and clothing from contamination. |

| Respiratory Protection | Not required if handled in a fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator for dusts may be necessary.[2][10] | To prevent inhalation of irritant dust. |

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat, ensuring it is fully buttoned.

-

Put on safety goggles.

-

Put on gloves, pulling the cuffs over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

-

Remove the lab coat, folding it inward to contain any contamination.

-

Remove safety goggles.

-

Perform thorough hand hygiene by washing with soap and water.[7]

-

Safe Handling, Storage, and Workflow

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Chemical Incompatibilities

Based on data for analogous compounds, this compound should be stored away from:

-

Strong Oxidizing Agents: [2][9] Can lead to vigorous or explosive reactions.

-

Strong Bases: [9][10] Can cause deprotonation or hydrolysis reactions.

Storage Conditions

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][10]

-

Label the container clearly with the chemical name, date received, and date opened.[11][12]

Experimental Workflow: Weighing and Solution Preparation

This workflow diagram outlines the critical steps for safely handling the solid compound. All steps must be performed inside a fume hood or ventilated enclosure.

Caption: Fig 2. Step-by-step workflow for handling solid reagent.

Emergency Response Protocols

Immediate and correct action is vital in an emergency. Always show the Safety Data Sheet (SDS) to responding medical personnel.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical advice if irritation persists.[10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Ingestion: If swallowed, rinse mouth. Immediately make the victim drink water (two glasses at most).[4] Do NOT induce vomiting.[9] Consult a physician.[4]

-

Spills: For minor spills, restrict access to the area, wear appropriate PPE, and gently sweep or scoop the solid material into a labeled hazardous waste container.[8][9] Avoid creating dust.[9] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's emergency response team.

-

Fire: The compound is likely combustible but not highly flammable.[13][14] Use dry chemical, carbon dioxide, or water spray extinguishers.[13] Firefighters should wear self-contained breathing apparatus (SCBA).[9] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][9][10]

Waste Disposal